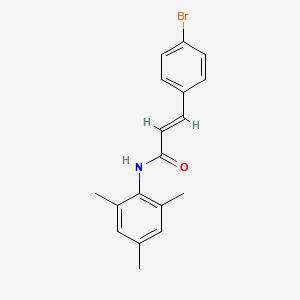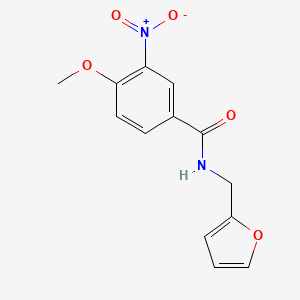![molecular formula C12H13N5OS B5710853 2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710853.png)
2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, commonly known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
CTAP acts as a selective antagonist of the KOR, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. KOR activation has been shown to produce analgesia, dysphoria, and aversion. CTAP binds to the KOR with high affinity and blocks the binding of endogenous ligands, such as dynorphins, which are involved in the regulation of pain and stress.
Biochemical and Physiological Effects:
CTAP has been shown to produce a range of biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have shown that CTAP inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. In vivo studies have shown that CTAP produces analgesic effects in animal models of pain and stress.
Vorteile Und Einschränkungen Für Laborexperimente
CTAP has several advantages for lab experiments, including its high affinity and selectivity for the KOR, its ability to cross the blood-brain barrier, and its stability in aqueous solutions. However, CTAP has some limitations, including its relatively low solubility in water, which can limit its bioavailability and require the use of organic solvents for administration.
Zukünftige Richtungen
There are several future directions for research on CTAP, including:
1. Further studies on the role of KOR in neurological disorders, including depression, anxiety, and drug addiction.
2. Development of CTAP derivatives with improved solubility and bioavailability.
3. Investigation of the potential therapeutic applications of CTAP in autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.
4. Study of the potential synergistic effects of CTAP with other drugs in cancer treatment.
5. Development of CTAP-based diagnostic tools for the detection of KOR expression in cancer cells.
Conclusion:
In conclusion, CTAP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAP acts as a selective antagonist of the KOR and has been studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. CTAP has several advantages for lab experiments, but also has some limitations. Future research directions for CTAP include further studies on the role of KOR in neurological disorders, development of CTAP derivatives, investigation of potential therapeutic applications in autoimmune diseases, study of synergistic effects with other drugs in cancer treatment, and development of diagnostic tools for KOR expression in cancer cells.
Synthesemethoden
The synthesis of CTAP involves the reaction of 4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with acetic anhydride in the presence of a base such as triethylamine. The reaction yields CTAP as a white crystalline solid with a melting point of 150-152°C.
Wissenschaftliche Forschungsanwendungen
CTAP has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, CTAP has been shown to act as an antagonist of the kappa opioid receptor (KOR), which is involved in the regulation of pain, stress, and addiction. CTAP has been used to study the role of KOR in various neurological disorders, including depression, anxiety, and drug addiction.
In immunology, CTAP has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. CTAP has been used to study the role of cytokines in various autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.
In cancer research, CTAP has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. CTAP has been used to study the potential therapeutic applications of KOR antagonists in cancer treatment.
Eigenschaften
IUPAC Name |
2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c13-10(18)7-19-12-16-15-11(17(12)9-1-2-9)8-3-5-14-6-4-8/h3-6,9H,1-2,7H2,(H2,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYOHKZVSNHFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=C2SCC(=O)N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5710774.png)
![1,4-dimethyl-2,6-dioxo-5-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methylene}-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5710775.png)
![nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5710785.png)
![5-(5-chloro-2-thienyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5710796.png)
![[4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5710798.png)
![2,2-dibromo-N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-1-methylcyclopropanecarbohydrazide](/img/structure/B5710802.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5710819.png)

![3-{[(benzoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5710832.png)
![N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5710833.png)
![3-(4-morpholinyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenepropanohydrazide](/img/structure/B5710837.png)

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5710860.png)